molecular formula C14H13F3N2O B1396243 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol CAS No. 1311280-02-0

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol

Cat. No. B1396243
M. Wt: 282.26 g/mol
InChI Key: LGNFJDXQNONGHY-UHFFFAOYSA-N
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Description

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol, also known as DMPP, is an organic compound that has been found to have a wide range of applications in scientific research. It is a relatively new compound that has been used in a variety of experiments, including those involving the synthesis of various compounds and the study of various biochemical and physiological processes.

Scientific Research Applications

Catalyst in Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Detailed investigation into the reaction mechanism revealed that DMAP·HCl and the acylating reagent form N-acyl-4-(N',N'-dimethylamino)pyridine chloride. This compound is then attacked by the nucleophilic substrate, leading to the formation of a transient intermediate, which subsequently releases the acylation product and regenerates the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).

Fluorescent Chemo-sensing

Fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives. These fluoroionophores display varied spectra when interacting with different metal cations. For instance, one derivative can specifically chelate Zn+2, while another is an effective metal recognizer, identifying Zn+2 from different salts. The anionic-dependent metal binding behavior, supported by the pyridine moiety, contributes to extra intermolecular metal-fluorophore complexation. Some of these fluoroionophores have been preliminarily tested for cellular metal staining in both general fluorescence and ratio fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).

Synthesis of P,N-Ligands

An organopalladium complex with ortho-metalated (R)-(1-(dimethylamino)ethyl)naphthalene as a chiral auxiliary has been used to promote asymmetric hydrophosphination reactions. This process involves high regio- and stereoselectivities under mild conditions, generating stereoisomeric products as five-membered 2-pyridylphosphine P−N bidentate chelates on a chiral naphthylamine palladium template. The auxiliary can be chemoselectively removed, forming optically pure neutral complexes (Liu, Pullarkat, Li, Chen, Yuan, Lee, & Leung, 2009).

Synthesis and Stereochemistry of Derivatives

The synthesis, stereochemistry, bonding, and fluxionality of phenolic reagents, such as 2-(inden-3-yl)-4,6-di-tert-butylphenol and its derivatives, have been studied extensively. The solid-state structures of these compounds have been determined, and their reaction with [CpTiCl3] in the presence of pyridine has generated corresponding mono-aryloxides with no evidence of de-protonation of the indenyl ring. This study contributes significantly to the understanding of the bonding and stereochemistry of these compounds (Turner, Thorn, Swartz, Chesnut, Fanwick, & Rothwell, 2003).

properties

IUPAC Name

3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-19(2)13-12(9-4-3-5-11(20)6-9)7-10(8-18-13)14(15,16)17/h3-8,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNFJDXQNONGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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